molecular formula C23H28ClNO4S B11589589 2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11589589
M. Wt: 450.0 g/mol
InChI Key: SBMRSBRCQOVMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylphenoxy group, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.

    Introduction of the chlorobenzyl group: This step may involve the reaction of chlorobenzyl chloride with a suitable nucleophile.

    Formation of the dioxidotetrahydrothiophenyl group: This can be synthesized by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.

    Coupling reactions: The final step involves coupling the synthesized intermediates with acetamide under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the dioxidotetrahydrothiophenyl group back to tetrahydrothiophene.

    Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrothiophene derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Use in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

2-(4-tert-butylphenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the tert-butylphenoxy group may enhance its lipophilicity, while the dioxidotetrahydrothiophenyl group could influence its redox properties.

Properties

Molecular Formula

C23H28ClNO4S

Molecular Weight

450.0 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H28ClNO4S/c1-23(2,3)18-6-10-21(11-7-18)29-15-22(26)25(20-12-13-30(27,28)16-20)14-17-4-8-19(24)9-5-17/h4-11,20H,12-16H2,1-3H3

InChI Key

SBMRSBRCQOVMSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.